molecular formula C19H22N2O4 B2959652 N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide CAS No. 2034447-82-8

N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Cat. No. B2959652
M. Wt: 342.395
InChI Key: NFVHHUKFSDTUFI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Hemoglobin Oxygen Affinity Modulation

One significant application is in the modification of hemoglobin's oxygen affinity. Compounds structurally related to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide have been studied for their potential to decrease the oxygen affinity of human hemoglobin A, which can be beneficial in clinical or biological areas such as ischemia, stroke, tumor radiotherapy, blood storage, and as blood substitutes. These allosteric effectors of hemoglobin demonstrate a shift in the oxygen equilibrium curve when incubated with whole blood, indicating their potential utility in managing conditions associated with depleted oxygen supply (Randad et al., 1991).

Molecular Complexes and Crystal Engineering

Another application area is in crystal engineering and the formation of molecular complexes. Studies have shown that isonicotinamide, a compound related to the chemical , can form supramolecular synthons with phenols. These structures are significant for the development of new materials with potential applications in pharmaceutical co-crystals, highlighting the versatility of isonicotinamide derivatives in crystal engineering (Vishweshwar et al., 2003).

Antitumor Activity

N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide and its derivatives have also been explored for their potential antitumor applications. For instance, studies on the complexes formed by reactions with PdCl2 and PtCl2 have shown promise in the development of potential antitumor medicines. The synthesis and structural characterization of these complexes provide a foundation for further exploration of their therapeutic potential (Fedorov et al., 2001).

Electrocatalytic Reactions

Compounds related to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide have been utilized as catalysts in electrocatalytic reactions. The electrochemical properties of N-oxyl species, such as TEMPO (tetramethylpiperidine N-oxyl) and PINO (phthalimide N-oxyl), indicate their use in selective oxidation reactions. These reactions are crucial for synthesizing various organic compounds, demonstrating the broad applicability of these compounds in organic synthesis and industrial applications (Nutting et al., 2018).

Antioxidant and Anti-inflammatory Properties

Exposure to phenols and parabens, including those structurally similar to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, has been studied in the context of oxidative stress and inflammation. Such studies are essential for understanding the environmental and health impacts of widespread use of these compounds in consumer products (Watkins et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(oxan-4-yloxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-19(21-10-13-24-16-4-2-1-3-5-16)15-6-9-20-18(14-15)25-17-7-11-23-12-8-17/h1-6,9,14,17H,7-8,10-13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVHHUKFSDTUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

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